

Technical Support Center: Optimizing N-Cyclopropyl-2-fluoronicotinamide Scaffolds

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Compound of Interest

Compound Name: *N-Cyclopropyl-2-fluoronicotinamide*
CAS No.: 1513160-24-1
Cat. No.: B6358389

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Welcome to the Lead Optimization Support Center. This portal is designed for drug development professionals and medicinal chemists troubleshooting in vivo toxicity associated with the **N-cyclopropyl-2-fluoronicotinamide** pharmacophore. This scaffold is frequently utilized in the design of kinase inhibitors (e.g., VEGFR, c-Met) and receptor antagonists, but it carries well-documented liabilities regarding reactive metabolite formation and off-target cardiovascular events.

Below, you will find our mechanistic troubleshooting guide, structural optimization strategies, and validated experimental protocols.

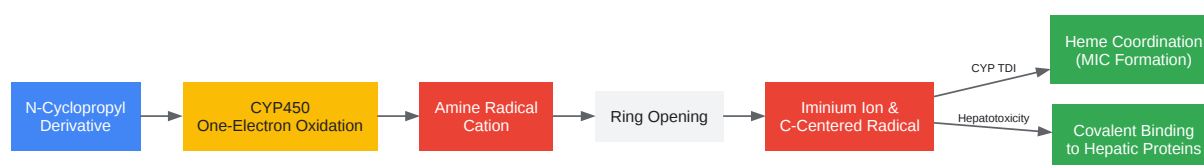
Part 1: Mechanistic Toxicology FAQs (The "Why")

Q: Why does my **N-cyclopropyl-2-fluoronicotinamide** derivative exhibit severe hepatotoxicity and CYP3A4 time-dependent inhibition (TDI) in vivo? A: The toxicity is driven by the bioactivation of the cyclopropylamine moiety, which is a widely recognized structural alert for reactive metabolites[1]. Cytochrome P450 (CYP) enzymes—particularly CYP3A4—catalyze a one-electron oxidation of the amine nitrogen, generating a radical cation. This intermediate

undergoes rapid cyclopropyl ring scission to produce a highly reactive iminium ion and a carbon-centered radical[2].

These electrophilic species cause toxicity via two distinct pathways:

- Covalent Binding: They bind to nucleophilic residues on hepatic proteins, triggering immune-mediated idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[3].
- Enzyme Inactivation: The nitroso metabolites coordinate tightly to the CYP heme iron, forming metabolic intermediate complexes (MICs) that prevent enzyme turnover, resulting in profound TDI[2].



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Pathway of cyclopropylamine bioactivation leading to in vivo toxicity.

Q: We are seeing glutathione (GSH) depletion even when the cyclopropyl ring is intact. Is the 2-fluoronicotinamide moiety responsible? A: Yes. The 2-fluoronicotinamide group can undergo oxidative defluorination. CYP-mediated oxidation at the electron-deficient pyridine ring can lead to the expulsion of the fluoride ion, generating reactive quinone-imine or acyl fluoride intermediates[1]. These highly electrophilic species rapidly deplete intracellular GSH, leading to oxidative stress and subsequent cell death.

Q: Our derivative is a potent VEGFR inhibitor but causes severe in vivo cardiovascular toxicity (hypertension). How do we decouple efficacy from this toxicity? A: If your compound targets VEGFR-2, cardiovascular toxicity (such as hypertension) is largely an on-target, mechanism-based effect. Binding to VEGFR-2 normally promotes vasodilatation via nitric oxide (NO) and prostacyclins. Inhibition of this pathway decreases endothelial NO production and rapidly increases reactive oxygen species (ROS) via the activation of Nox1/Nox4 pathways[4]. To mitigate this, you must optimize the kinase selectivity profile (reducing off-target multi-kinase

inhibition) and carefully manage the pharmacokinetic peak-to-trough ratio to avoid sustained, complete VEGFR blockade.

Part 2: Troubleshooting Guide & Structural Optimization (The "Fix")

Q: How can I modify the scaffold to prevent reactive metabolite formation without losing target affinity? A: The causality of the ring-opening relies on the ease of the initial one-electron oxidation. You can block this by altering the electronic or steric environment of the amine:

- **Steric Hindrance (α -Substitution):** Introducing a methyl group (e.g., 1-methylcyclopropyl) creates steric bulk that hinders the CYP active site from properly orienting the amine for oxidation.
- **Electronic Deactivation:** Replacing the cyclopropyl group with an N-trifluoroethyl group drastically lowers the electron density on the nitrogen, increasing its oxidation potential and making it highly resistant to CYP-mediated radical formation[2].

Table 1: Quantitative SAR Data for Scaffold Modifications

Modification Strategy	CYP3A4 IC ₅₀ Shift (Fold)	GSH Adducts (pmol/mg protein)	In Vivo ALT Levels (U/L)	Toxicity Risk Profile
Unmodified N-cyclopropyl (Baseline)	>15x (Severe TDI)	485.2	195	High (Hepatotoxic)
α -Methylation (1-methylcyclopropyl)	2.5x	82.4	48	Moderate
N-Trifluoroethyl substitution	1.0x (No TDI)	< 5.0	32	Low (Safe)
2-Fluoro to 2-Methoxy substitution	8.0x	115.6	85	Moderate

Part 3: Validated Experimental Protocols

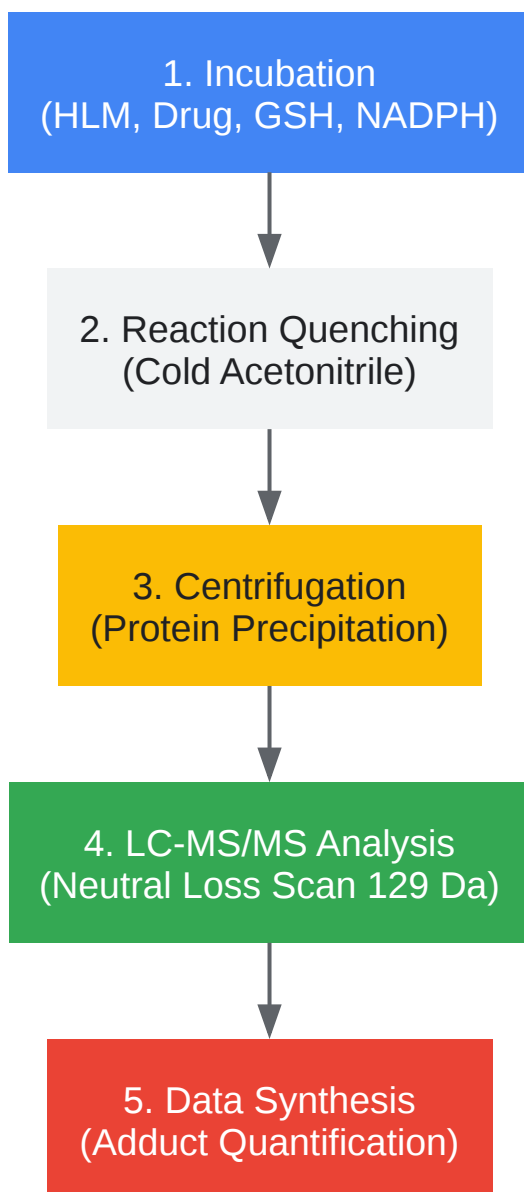
Q: What is the standard protocol to quantify reactive metabolite formation and validate our structural fixes? A: To prove that your structural modifications have successfully eliminated the reactive iminium/radical species, you must perform a Glutathione (GSH) Trapping Assay coupled with LC-MS/MS.

Self-Validating System Logic: This protocol includes strict internal controls. You must run a minus-NADPH control. If GSH adducts appear in the minus-NADPH sample, the binding is non-CYP mediated (indicating direct chemical reactivity of the fluoronicotinamide). A positive control (e.g., acetaminophen) is required to validate the LC-MS/MS neutral loss scan sensitivity.

Step-by-Step Methodology: GSH Trapping Assay

- **Preparation of Incubation Matrix:** Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
- **Addition of Trapping Agent:** Add reduced Glutathione (GSH) to achieve a final concentration of 5.0 mM.
- **Test Compound Spiking:** Introduce your **N-cyclopropyl-2-fluoronicotinamide** derivative (dissolved in DMSO) to a final concentration of 10 μ M. Ensure final DMSO concentration does not exceed 0.5% v/v.
- **Initiation & Incubation:** Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM). Incubate at 37°C for 60 minutes with gentle shaking.
- **Reaction Quenching (Protein Precipitation):** Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.
- **Centrifugation:** Vortex for 2 minutes, then centrifuge at 14,000 \times g for 15 minutes at 4°C to pellet the precipitated proteins.

- LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS utilizing a neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety cleaved from GSH adducts in positive ion mode) to identify and quantify reactive adducts.



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Step-by-step workflow for the reactive metabolite GSH trapping assay.

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